molecular formula C25H26O7 B2431583 Sanggenol F CAS No. 202526-51-0

Sanggenol F

Katalognummer B2431583
CAS-Nummer: 202526-51-0
Molekulargewicht: 438.476
InChI-Schlüssel: KDTSLDXCGUETMJ-DQEYMECFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Sanggenol F was synthesized as a racemic mixture of natural (+)-sanggenol F . A concise and efficient total synthesis of Sanggenol F in racemic form has been completed via a sequence of 15 steps with an overall yield of 3.1%, starting from commercially available 2,4,6-trihydroxyacetophenone .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

  • Ovarian Cancer Cells: Sanggenol L, closely related to Sanggenol F, demonstrated cytotoxic and antiproliferative effects in ovarian cancer cells. It induces apoptosis via caspase activation and NF-κB/IκBα phosphorylation inhibition, suggesting its potential as a chemotherapeutic agent (Nam et al., 2016).
  • Melanoma Skin Cancer Cells: Sanggenol L was found to induce apoptotic cell death in melanoma skin cancer cells through caspase cascades activation and apoptosis-inducing factor, highlighting its potential in melanoma treatment (Won & Seo, 2020).
  • Prostate Cancer Cells: Sanggenol L induces apoptosis and cell cycle arrest in human prostate cancer cells, suggesting its efficacy in treating prostate cancer. This occurs via p53 activation and PI3K/Akt/mTOR signaling suppression (Won & Seo, 2020).

Hepatoprotective and Neuroprotective Activities

  • Protective Effects: A study found that isoprenylated flavonoids from Morus alba, including Sanggenol F, displayed hepatoprotective and neuroprotective activities. These compounds showed protective effects against oxidative stress in HepG2 cells and cell death in HT22 cells (Jung et al., 2015).

Anti-Diabetic Effects

  • Modifying Adipokines Expression: Sanggenol F has been found to exert anti-diabetic effects by promoting adipocyte differentiation and modifying adipokines expression. It enhances insulin sensitivity and upregulates beneficial adipokines in 3T3-L1 cells, suggesting potential in type 2 diabetes therapy (Zhu et al., 2017).

Synthesis and Isolation

  • Total Synthesis: The total synthesis of Sanggenol F has been achieved, providing a means for its production and further study (Xiao et al., 2017).

Antidepressant Effects

  • Serotonergic System Involvement: Sanggenon G, derived from the same root bark as Sanggenol F, showed antidepressant-like effects in rats. This suggests potential serotonergic system involvement, indicating a possible avenue for depression treatment (Lim et al., 2015).

Inflammatory Response Modulation

  • Inhibition of IL-6 Production: Prenylated flavonoids from Morus alba, including Sanggenol F, inhibited IL-6 production in TNF-α stimulated cells, suggesting their role in anti-inflammatory regulation (Chang et al., 2019).

Wirkmechanismus

Sanggenol F has been found to have multiple activities of protein tyrosine phosphatase 1B inhibition, peroxisome proliferator-activated receptor γ and peroxisome proliferator-activated receptor α agonism . These activities contribute to its anti-diabetic effects.

Zukünftige Richtungen

The potential of Sanggenol F as a candidate for the therapy of type 2 diabetes has been highlighted . Future research could focus on further elucidating its mechanism of action and evaluating its therapeutic potential in clinical settings.

Eigenschaften

IUPAC Name

(5aR,10aS)-1,3,8,10a-tetrahydroxy-2,5a-bis(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O7/c1-13(2)5-7-16-18(27)12-20-21(22(16)28)23(29)25(30)24(31-20,10-9-14(3)4)17-8-6-15(26)11-19(17)32-25/h5-6,8-9,11-12,26-28,30H,7,10H2,1-4H3/t24-,25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTSLDXCGUETMJ-JWQCQUIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC3(C4=C(C=C(C=C4)O)OC3(C2=O)O)CC=C(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C2=C(C=C1O)O[C@@]3(C4=C(C=C(C=C4)O)O[C@@]3(C2=O)O)CC=C(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.